Cas no 1708428-01-6 (2-(4-Amino-piperidin-1-yl)-5-methanesulfonyl-3H-pyrimidin-4-one)

2-(4-Amino-piperidin-1-yl)-5-methanesulfonyl-3H-pyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 2-(4-Amino-piperidin-1-yl)-5-methanesulfonyl-3H-pyrimidin-4-one
- 4(3H)-Pyrimidinone, 2-(4-amino-1-piperidinyl)-5-(methylsulfonyl)-
- 2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)pyrimidin-4(3H)-one
-
- インチ: 1S/C10H16N4O3S/c1-18(16,17)8-6-12-10(13-9(8)15)14-4-2-7(11)3-5-14/h6-7H,2-5,11H2,1H3,(H,12,13,15)
- InChIKey: PMBQAIVKJAWWFS-UHFFFAOYSA-N
- ほほえんだ: C1(N2CCC(N)CC2)=NC=C(S(C)(=O)=O)C(=O)N1
2-(4-Amino-piperidin-1-yl)-5-methanesulfonyl-3H-pyrimidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM510048-1g |
2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)pyrimidin-4(3H)-one |
1708428-01-6 | 97% | 1g |
$539 | 2023-02-02 |
2-(4-Amino-piperidin-1-yl)-5-methanesulfonyl-3H-pyrimidin-4-one 関連文献
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
8. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
2-(4-Amino-piperidin-1-yl)-5-methanesulfonyl-3H-pyrimidin-4-oneに関する追加情報
Introduction to 2-(4-Amino-piperidin-1-yl)-5-methanesulfonyl-3H-pyrimidin-4-one (CAS No. 1708428-01-6)
2-(4-Amino-piperidin-1-yl)-5-methanesulfonyl-3H-pyrimidin-4-one is a significant compound in the realm of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This heterocyclic molecule, characterized by its pyrimidine core and piperidine side chain, serves as a versatile scaffold for the development of novel therapeutic agents. The compound's molecular structure, featuring both amino and methanesulfonyl functional groups, positions it as a promising candidate for further exploration in drug discovery and medicinal chemistry.
The CAS No. 1708428-01-6 uniquely identifies this chemical entity, ensuring precise documentation and classification within scientific databases. Its chemical formula, C₉H₁₁N₃O₄S, reflects a balanced composition of nitrogen, oxygen, and sulfur atoms, which are critical for its biological activity. The presence of the 4-amino-piperidin-1-yl moiety suggests potential interactions with biological targets, while the 5-methanesulfonyl group enhances its pharmacological properties by contributing to lipophilicity and metabolic stability.
In recent years, the pharmaceutical industry has witnessed a surge in interest toward small molecules that modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. 2-(4-Amino-piperidin-1-yl)-5-methanesulfonyl-3H-pyrimidin-4-one has emerged as a compound of interest due to its structural features that align with known pharmacophores. Researchers have leveraged its scaffold to design derivatives with enhanced binding affinity and selectivity toward specific enzymes or receptors.
One of the most compelling aspects of this compound is its potential application in oncology research. The pyrimidine ring is a common motif in kinase inhibitors, and modifications to this core structure can yield compounds with potent antitumor activity. Preliminary studies have indicated that derivatives of 2-(4-Amino-piperidin-1-yl)-5-methanesulfonyl-3H-pyrimidin-4-one exhibit inhibitory effects on various kinases involved in cancer cell proliferation. These findings have spurred further investigation into its mechanism of action and potential as a lead compound for drug development.
The 5-methanesulfonyl group plays a pivotal role in determining the compound's pharmacokinetic profile. Sulfonyl groups are well-known for their ability to enhance binding interactions due to their dipole moment and hydrogen bonding capabilities. This feature makes 2-(4-Amino-piperidin-1-yl)-5-methanesulfonyl-3H-pyrimidin-4-one an attractive candidate for designing drugs that require prolonged residence time at the target site. Additionally, the methanesulfonyl moiety contributes to metabolic stability, reducing the likelihood of rapid degradation in vivo.
Advances in computational chemistry have further accelerated the exploration of 2-(4-Amino-piperidin-1-yl)-5-methanesulfonyl-3H-pyrimidin-4-one as a drug candidate. Molecular docking simulations have been employed to predict its binding interactions with various biological targets, including protein kinases and transcription factors. These simulations have provided valuable insights into how structural modifications can optimize potency and selectivity. For instance, replacing the amino group with other nitrogen-containing heterocycles has been shown to enhance binding affinity without compromising solubility.
In vitro studies have begun to unravel the pharmacological profile of this compound. Initial experiments have demonstrated its ability to inhibit the activity of specific kinases at submicromolar concentrations. The 4-amino-piperidin-1-yl group appears to be crucial for these interactions, as analogs lacking this moiety exhibit significantly reduced activity. This observation underscores the importance of precise molecular design in drug development.
The synthesis of 2-(4-Amino-piperidin-1-yl)-5-methanesulfonyl-3H-pyrimidin-4-one presents an intriguing challenge for synthetic chemists due to its complex structural features. However, recent advancements in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Multi-step synthetic routes involving nucleophilic substitution reactions and cyclization protocols have been optimized to achieve high yields and purity. These improvements are essential for advancing preclinical studies and eventual clinical trials.
The growing body of research on 2-(4-Amino-piperidin-1-yl)-5-methanesulfonyl-3H-pyrimidin-4-one highlights its potential as a pharmacological tool and lead compound for drug development. Its unique structural features, combined with promising preclinical data, position it as a compound worthy of further investigation. As research continues to uncover new therapeutic applications, this molecule is likely to play an increasingly important role in the discovery and development of novel treatments for various diseases.
1708428-01-6 (2-(4-Amino-piperidin-1-yl)-5-methanesulfonyl-3H-pyrimidin-4-one) 関連製品
- 21539-55-9(Methyl 3-(tert-butylamino)propanoate)
- 161807-18-7(methyl 2-(6-chloro-2-pyridyl)acetate)
- 941922-87-8(N-(2,6-difluorophenyl)methyl-2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide)
- 2138193-57-2(methyl 2-fluoro-4-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate)
- 303017-42-7(1-(4-chlorobenzoyl)-3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole)
- 1020502-17-3(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine)
- 1060168-58-2(N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide)
- 1805084-93-8(3-(Aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxaldehyde)
- 2228884-82-8(1-(2-Bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol)
- 2227808-63-9(rac-(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropylmethanamine)




